Defined (S)-Configuration vs. Racemic Mixture: A Fundamental Difference in Pharmacophore Assembly
The (2S)-enantiomer, (2S)-2-(3,4-dichlorophenyl)piperazine, provides a single, defined stereoisomer with 100% enantiomeric excess (ee), in contrast to the racemic mixture (CAS 185110-06-9) which is a 1:1 mixture of (R) and (S) enantiomers . In a drug discovery context, the use of a single enantiomer is mandated by regulatory guidelines to ensure a consistent pharmacological profile [1]. The racemate introduces 50% of the (R)-isomer, which can be considered an impurity with potentially antagonistic or toxic effects.
| Evidence Dimension | Isomeric Purity (% desired enantiomer) |
|---|---|
| Target Compound Data | 100% (S)-enantiomer (theoretical, as a single defined stereoisomer) |
| Comparator Or Baseline | Racemic 2-(3,4-dichlorophenyl)piperazine: 50% (S)-enantiomer, 50% (R)-enantiomer |
| Quantified Difference | Absolute 50% increase in the desired (S)-enantiomer; elimination of the 50% (R)-impurity. |
| Conditions | N/A (based on stereochemical definition). |
Why This Matters
For procurement, specifying the (2S)-enantiomer ensures the material is fit for purpose in asymmetric synthesis, avoiding the need for costly chiral separation and ensuring regulatory compliance for chiral APIs.
- [1] US FDA. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. View Source
